3,4-Difluoro-5-nitrobenzyl alcohol
Description
Properties
IUPAC Name |
(3,4-difluoro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWLFLBPKQLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3,4-difluoro-5-nitrobenzyl alcohol typically involves the transformation of a corresponding halogenated nitrobenzyl precursor into the benzyl alcohol through hydrolysis or reduction steps. The key challenge lies in maintaining the integrity of the fluorine substituents and the nitro group while converting the benzylic halide or related functional group into the alcohol.
Preparation via Hydrolysis of Halogenated Benzyl Precursors
A well-documented approach to preparing nitrobenzyl alcohol derivatives is the hydrolysis of p-nitrobenzyl halides (chlorides or bromides) in aqueous media under catalytic conditions.
Method Using p-Nitrobenzyl Chloride/Bromide as Starting Material
-
- Raw Material: p-nitrobenzyl chloride or bromide
- Solvent: Water (mass ratio of halide to water approximately 10-20)
- Catalyst: Imidazole-type ionic liquids (e.g., alkyl methyl imidazole chloride/bromide salts combined with zinc chloride/bromide)
- Temperature: 80-100 °C
- Reaction Time: 3-8 hours
Process:
The halide undergoes hydrolysis catalyzed by the ionic liquid to yield the corresponding p-nitrobenzyl alcohol. Post-reaction, the mixture is cooled (5-30 °C) to crystallize the product, which is then isolated by filtration.-
- High selectivity due to mild conditions
- Recyclable water phase for sustainable processing
- Absorption of generated hydrogen halide by water minimizes corrosion and environmental impact
| Step | Parameter | Details |
|---|---|---|
| 1 | Raw Material | p-nitrobenzyl chloride/bromide |
| 2 | Solvent | Water (mass ratio 10-20) |
| 3 | Catalyst | Imidazole-type ionic liquid |
| 4 | Temperature | 80-100 °C |
| 5 | Reaction Time | 3-8 hours |
| 6 | Cooling | 5-30 °C for crystallization |
| 7 | Product Isolation | Filtration of crystallized benzyl alcohol |
Note: Although this method is described for p-nitrobenzyl alcohol, it is adaptable to fluorinated analogs such as 3,4-difluoro-5-nitrobenzyl chloride, given similar reactivity profiles of halides and the stability of fluorine substituents under these conditions.
Preparation via Reduction of Nitrobenzaldehyde or Nitrobenzyl Derivatives
Alternative routes involve the reduction of nitrobenzaldehydes or related intermediates to benzyl alcohols. While specific literature on 3,4-difluoro-5-nitrobenzyl alcohol is limited, analogous nitrobenzyl alcohols have been synthesized using catalytic hydrogenation or hydride reduction.
-
- Sodium borohydride (NaBH4)
- Catalytic hydrogenation with Pd/C or Raney Nickel
-
- Fluorine substituents are generally stable under mild reduction conditions
- Nitro group reduction must be controlled to avoid conversion to amines unless desired
Preparation via Photochemical or Catalytic Methods
Some nitrobenzyl alcohol derivatives have been prepared through photochemical reactions or catalytic processes involving nitro compounds and alcohols. For example, UV irradiation in the presence of catalysts can facilitate selective transformations.
-
- Solvent: Dichloromethane
- Catalyst: Tetraethylammonium iodide and acetic acid
- Temperature: Room temperature (20 °C)
- Duration: 24 hours under UV light (385-405 nm)
-
- High yields (up to 79%) of functionalized nitrobenzyl alcohol derivatives
- Potential for selective substitution or coupling reactions
While this method is more common for substituted nitrobenzyl alcohols without fluorine, it may offer routes for functionalization or derivatization of 3,4-difluoro-5-nitrobenzyl alcohol.
Summary Table of Preparation Methods
| Method | Starting Material | Conditions | Catalyst/Agent | Yield/Notes |
|---|---|---|---|---|
| Hydrolysis of Halogenated Benzyl Halide | 3,4-Difluoro-5-nitrobenzyl chloride/bromide | Water, 80-100 °C, 3-8 h | Imidazole-type ionic liquid | High selectivity, recyclable solvent |
| Reduction of Nitrobenzaldehyde | 3,4-Difluoro-5-nitrobenzaldehyde | Mild reducing agents (NaBH4, Pd/C) | Sodium borohydride, Pd/C | Controlled reduction needed |
| Photochemical Catalytic Method | Nitrobenzyl derivatives | UV light, room temp, 24 h | Tetraethylammonium iodide, acetic acid | High yield for related derivatives |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-5-nitrobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3,4-difluoro-5-nitrobenzaldehyde or 3,4-difluoro-5-nitrobenzoic acid.
Reduction: Formation of 3,4-difluoro-5-aminobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-nitrobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, 3,4-Difluoro-5-nitrobenzyl alcohol can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitrobenzyl alcohol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key attributes of 3,4-difluoro-5-nitrobenzyl alcohol with related benzyl alcohol derivatives:
Key Observations :
- Substituent Positioning: The position of fluorine atoms significantly impacts physical properties.
- Electron-Withdrawing Effects: The nitro group at the 5-position enhances the acidity of the hydroxyl group, making these compounds more reactive in esterification or nucleophilic substitution reactions compared to non-fluorinated analogs .
Biological Activity
3,4-Difluoro-5-nitrobenzyl alcohol (DFNBA) is an aromatic alcohol characterized by the presence of two fluorine atoms and a nitro group on the benzene ring. This unique structure suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is C₇H₆F₂N O₃, with a molecular weight of 189.12 g/mol. This article reviews the biological activity of DFNBA, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of DFNBA is primarily attributed to its interactions with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the fluorine atoms influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate numerous biochemical pathways and cellular processes, including:
- Enzyme Inhibition : DFNBA may inhibit enzymes involved in oxidative stress and inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
- Anticancer Effects : Investigations indicate that DFNBA might affect cellular signaling pathways relevant to cancer therapeutics.
Antimicrobial Properties
Research indicates that DFNBA exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that DFNBA can inhibit bacterial growth, although specific mechanisms of action remain to be fully elucidated. The compound's structural features likely contribute to its effectiveness against microbial targets.
Anticancer Potential
DFNBA has been explored for its potential role in cancer treatment. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, DFNBA treatment has been associated with increased levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in tumor cells.
Enzyme Inhibition
DFNBA has shown promise as an enzyme inhibitor. Research has demonstrated its ability to inhibit certain enzymes linked to inflammatory processes and oxidative stress, suggesting a role in mitigating conditions related to these pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DFNBA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Difluoro-2-nitrobenzaldehyde | Contains a carbonyl group | Exhibits similar antimicrobial properties |
| 3,5-Difluoro-2-nitrobenzoic acid | Carboxylic acid functionality | Potential anti-inflammatory effects |
| 3,5-Difluoro-2-aminobenzyl alcohol | Amino group instead of nitro | Known for anticancer activity |
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of DFNBA on MCF7 breast cancer cells, revealing that treatment led to significant increases in markers of DNA damage response (γ-H2AX levels) after 24 hours. This indicates that DFNBA may effectively halt DNA synthesis and induce apoptosis in cancer cells.
- Antimicrobial Efficacy : A series of tests conducted against various bacterial strains demonstrated that DFNBA possesses notable antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears linked to the disruption of bacterial cell wall synthesis.
- Enzyme Inhibition Studies : In vitro assays showed that DFNBA could inhibit specific enzymes involved in inflammatory responses, suggesting its potential use as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-difluoro-5-nitrobenzyl alcohol, and how do reaction conditions impact yield?
- Methodological Answer : A stepwise approach is recommended:
- Fluorination : Introduce fluorine atoms at positions 3 and 4 using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Nitration : Introduce the nitro group at position 5 via mixed-acid nitration (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
- Reduction : Reduce the nitrobenzene intermediate to benzyl alcohol using catalytic hydrogenation (Pd/C, H₂) or sodium borohydride in methanol.
Yields depend on reaction sequence and temperature control. For example, premature nitration can lead to over-oxidation, reducing final alcohol yield .
Q. How can spectroscopic techniques validate the purity and structure of 3,4-difluoro-5-nitrobenzyl alcohol?
- Methodological Answer :
- NMR : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorines) and ¹H NMR to verify the benzyl alcohol proton (δ ~4.6 ppm, singlet).
- GC-MS : Analyze for impurities (e.g., residual nitro intermediates) with a DB-5 column and electron ionization.
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area) .
Advanced Research Questions
Q. How can competing nitro group reduction be suppressed during catalytic hydrogenation of 3,4-difluoro-5-nitrobenzyl alcohol derivatives?
- Methodological Answer :
- Use Pt/C instead of Pd/C for selective reduction of benzyl halides to alcohols without reducing nitro groups.
- Optimize H₂ pressure (1–2 atm) and solvent polarity (e.g., ethanol/water mixtures) to stabilize intermediates.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to halt hydrogenation before over-reduction .
Q. What solvent systems enhance regioselectivity in electrophilic substitution reactions of polyhalogenated benzyl alcohols?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring substitution at electron-deficient positions (e.g., para to nitro groups).
- Low temperatures (-10°C) reduce kinetic competition between multiple reactive sites.
- Computational modeling (DFT) predicts charge distribution, guiding solvent selection .
Q. Which computational methods predict the reactivity of 3,4-difluoro-5-nitrobenzyl alcohol in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C-5 nitro group enhances reactivity at C-2/C-6).
- Molecular Orbital Analysis : HOMO-LUMO gaps reveal susceptibility to nucleophiles (e.g., amines, thiols).
- Validate predictions with kinetic studies (UV-Vis monitoring of SNAr rates in acetonitrile) .
Contradictions & Reliability Notes
- Synthesis Routes : reports novel fluorination methods, while emphasizes nitro group stability during reduction. Researchers should compare methods using controlled experiments.
- Analytical Validation : recommends SPE for purification, but polar solvents (e.g., methanol) may dissolve nitrobenzyl alcohols incompletely. Pre-test solubility to optimize protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
